Cas no 80360-20-9 (1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde)

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde structure
80360-20-9 structure
Product Name:1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
Numero CAS:80360-20-9
MF:C15H11NO3S
MW:285.317742586136
MDL:MFCD02681985
CID:719952
PubChem ID:24873888
Update Time:2024-10-27

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 1-(PHENYLSULPHONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • 1H-Indole-3-carboxaldehyde,1-(phenylsulfonyl)-
    • 1-Phenylsulphonylindole-3-Carboxaldehyde
    • 1-Benzenesulfonyl-1H-indole-3-carbaldehyde
    • 1-benzenesulfonyl-1H-indole-3-carboxaldehyde
    • BUTTPARK 98 4-06
    • 1-(Benzenesulfonyl)indole-3-carboxaldehyde
    • 1-(Phenylsulfonyl)-3-formylindole
    • NSC 628191
    • 1-(benzenesulfonyl)indole-3-carbaldehyde
    • NSC628191
    • 1H-Indole-3-carboxaldehyde, 1-(phenylsulfonyl)-
    • ZLARITBCJILRBL-UHFFFAOYSA-N
    • N-phenylsulfonylindole-3-carboxaldehyde
    • RP06679
    • OR23044
    • N
    • 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde (ACI)
    • 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Benzenesulfonyl)-1H-indole-3-carboxaldehyde
    • 1-Phenylsulfonyl-1H-indole-3-carboxaldehyde
    • N-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 80360-20-9
    • 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • C76573
    • AKOS016003595
    • J-503595
    • CHEMBL1985336
    • SY104006
    • C15H11NO3S
    • FT-0605858
    • 1-(Phenylsulfonyl)indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde, 97%
    • CS-0135335
    • CU-00000000106-1
    • SCHEMBL723339
    • MFCD02681985
    • NSC-628191
    • NCGC00161737-01
    • NS-00010
    • NCI60_009063
    • N-phenylsulfonyl-3-indolecarboxaldehyde
    • NSC-830794
    • DB-025512
    • NSC830794
    • 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
    • MDL: MFCD02681985
    • Inchi: 1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H
    • Chiave InChI: ZLARITBCJILRBL-UHFFFAOYSA-N
    • Sorrisi: O=CC1C2C(=CC=CC=2)N(S(C2C=CC=CC=2)(=O)=O)C=1

Proprietà calcolate

  • Massa esatta: 285.04600
  • Massa monoisotopica: 285.046
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.7
  • Superficie polare topologica: 64.5

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.31
  • Punto di fusione: 157-161 °C (lit.)
  • Punto di ebollizione: 513.6°C at 760 mmHg
  • Punto di infiammabilità: 264.4°C
  • Indice di rifrazione: 1.644
  • PSA: 64.52000
  • LogP: 3.77160
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C(BD51798)

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
031135-1g
1-Benzenesulfonyl-1 H -indole-3-carbaldehyde
80360-20-9 95%
1g
£62.00 2022-02-28
Fluorochem
031135-5g
1-Benzenesulfonyl-1 H -indole-3-carbaldehyde
80360-20-9 95%
5g
£185.00 2022-02-28
Fluorochem
031135-10g
1-Benzenesulfonyl-1 H -indole-3-carbaldehyde
80360-20-9 95%
10g
£311.00 2022-02-28
Fluorochem
031135-25g
1-Benzenesulfonyl-1 H -indole-3-carbaldehyde
80360-20-9 95%
25g
£622.00 2022-02-28
Apollo Scientific
OR23044-1g
1-(Phenylsulphonyl)-1H-indole-3-carboxaldehyde
80360-20-9 98+%
1g
£69.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65510-1g
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
80360-20-9
1g
¥566.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65510-250mg
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
80360-20-9
250mg
¥226.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65510-100mg
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
80360-20-9
100mg
¥156.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65510-5g
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
80360-20-9
5g
¥1716.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P847194-1g
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
80360-20-9 97%
1g
566.00 2021-05-17

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Synthesis and antitumor properties of 2,5-bis(3'-indolyl)thiophenes: Analogues of marine alkaloid nortopsentin
Diana, Patrizia; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2342-2346

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Carbon tetrabromide Solvents: Acetonitrile ;  15 min, rt
1.2 4 h, rt
Riferimento
Visible light photocatalysis with CBr4: a highly selective aerobic photooxidation of methylarenes to aldehydes
Tripathi, Shubhangi; et al, RSC Advances, 2016, 6(18), 14547-14551

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 5 h, 60 °C
1.2 Reagents: N-methylmorpholine N-oxide Solvents: Propionitrile ;  rt; 1 h, rt; 3 h, reflux
Riferimento
One-pot transformation of methylarenes into aromatic aldehydes under metal-free conditions
Tabata, Masayuki; et al, European Journal of Organic Chemistry, 2014, 2014(16), 3402-3410

Metodo di produzione 4

Condizioni di reazione
Riferimento
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen
Riferimento
Sensitized photooxygenations of 3-vinylindole derivatives
Zhang, Xiaojun; et al, Journal of Organic Chemistry, 1993, 58(27), 7839-47

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Triethanolamine ;  90 - 100 min, 80 °C
Riferimento
Green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles
Praveen Kumar, P.; et al, Green Chemistry Letters and Reviews, 2014, 7(4), 322-329

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  2 - 3 h, rt
Riferimento
Water Mediated One-Pot and Step-Wise Syntheses of Indolylidene Isoxazoles and Their Anti-Cancer Activity and Molecular Modeling Studies
Reddy, Ch. Venkata Ramana; et al, Chemistry Africa, 2020, 3(1), 61-74

Metodo di produzione 8

Condizioni di reazione
Riferimento
Product subclass 14: aryllithium and hetaryllithium compounds
Gribble, Gordon W., Science of Synthesis, 2006, 8, 357-426

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  1 h, 35 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 30 min, rt
2.2 Solvents: Tetrahydrofuran ;  rt
Riferimento
First discovery of pimprinine derivatives and analogs as novel potential herbicidal, insecticidal and nematicidal agents
Zhang, Ming-Zhi; et al, Tetrahedron, 2021, 79,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Lithium diisopropylamide
3.1 -
4.1 -
Riferimento
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Solvents: Acetonitrile ;  1 h, rt
2.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Reagents: Water
4.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
4.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 - 4 h, rt
Riferimento
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; et al, Nature Communications, 2020, 11(1),

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
Riferimento
Cis- and trans-3-(3-indolyl)proline derivatives as conformationally restricted analogs of tryptophan
Damour, Dominique; et al, Synlett, 1999, (6), 786-788

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
1.2 rt; 2 - 5 h, rt → 35 °C
Riferimento
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Zhao, Bin; et al, Organic Chemistry Frontiers, 2018, 5(11), 1782-1786

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt
Riferimento
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones
Mashayekhi, Vida; et al, Archives of Pharmacal Research, 2021, 44(8), 1-13

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
2.2 rt; 2 - 5 h, rt → 35 °C
Riferimento
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Metodo di produzione 18

Condizioni di reazione
Riferimento
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Lithium diisopropylamide
2.1 -
3.1 -
Riferimento
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
1.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water
2.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
2.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Water
3.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
3.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0.5 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Solvents: Acetonitrile ;  1 h, rt
3.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
4.2 Reagents: Water
5.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
5.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Raw materials

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Preparation Products

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
Numero d'ordine:A864703
Stato delle scorte:in Stock
Quantità:25g/10g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:47
Prezzo ($):714.0/372.0/212.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
A864703
Purezza:99%/99%/99%
Quantità:25g/10g/5g
Prezzo ($):714.0/372.0/212.0
Email